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9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one

Cat. No.: B1653844
CAS No.: 19918-88-8
M. Wt: 155.19 g/mol
InChI Key: KCMINNPTGLFCCL-UHFFFAOYSA-N
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Description

Overview of Bridged Bicyclic Nitrogen Heterocycles in Organic and Medicinal Chemistry

Bridged bicyclic nitrogen heterocycles are a class of organic compounds characterized by two rings sharing two non-adjacent atoms, known as bridgehead atoms, with at least one nitrogen atom incorporated into the ring system. slideshare.net This arrangement results in a rigid, three-dimensional molecular architecture. This structural rigidity is a key feature that distinguishes them from more flexible, "flat" molecules and has significant implications for their application in drug design. nih.govdntb.gov.ua

Statistically, nitrogen-containing heterocycles are cornerstones of biologically active compounds, with over 85% of such molecules featuring a heterocyclic scaffold. nih.gov A significant portion of FDA-approved small-molecule drugs, estimated around 60%, contain N-based heterocycles. nih.govrsc.org The prevalence of these structures is attributed to their stability and their ability to form specific interactions, such as hydrogen bonds, with biological targets like proteins and DNA. rsc.orgmdpi.com

In medicinal chemistry, incorporating bridged systems into a potential drug molecule can positively influence its pharmacokinetic properties. nih.gov The defined spatial arrangement of substituents on a rigid scaffold can lead to improved binding with enzymes or receptors, enhancing potency and selectivity. nih.gov

Table 1: Examples of Bioactive Nitrogen-Containing Heterocycles

Compound Class Example Significance
Alkaloids Morphine, Atropine Widely used in medicine for pain relief and other applications. nih.govrsc.org
Vitamins Thiamine (Vitamin B1) Essential dietary components. nih.govrsc.org

Historical Context and Evolution of 9-Azabicyclo[3.3.1]nonane Systems

The study of 9-azabicyclo[3.3.1]nonane systems, also known as the homotropane skeleton, has its roots in the investigation of natural products. In the mid-20th century, researchers identified this core structure in alkaloids isolated from sources like ladybird beetles, such as adaline and euphococcinine. These discoveries spurred interest in developing laboratory methods to synthesize this bicyclic framework.

Early synthetic strategies were often biomimetic, meaning they sought to replicate the likely biosynthetic pathways occurring in nature. These approaches frequently relied on classic organic reactions, including:

Mannich Cyclizations: A foundational method for constructing the bicyclic core.

Dipolar Cycloadditions: Utilized in early racemic syntheses of related alkaloids.

A significant evolution in the synthesis of these systems was the shift towards asymmetric synthesis in the 2000s. This allowed chemists to selectively produce a specific enantiomer (one of two mirror-image forms) of a molecule, which is crucial in medicinal chemistry as different enantiomers can have vastly different biological effects. Innovations such as organometallic-mediated syntheses marked a key advancement in achieving this enantioselectivity.

Significance of the 9-Azabicyclo[3.3.1]nonan-3-one Scaffold in Academic and Industrial Applications

The 9-azabicyclo[3.3.1]nonan-3-one scaffold is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them versatile starting points for drug discovery. The conformational rigidity of the scaffold allows for the precise positioning of functional groups to interact with target proteins.

In academic research , this scaffold is used as a versatile intermediate to build libraries of related compounds for biological screening. researchgate.net For example, derivatives of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamates have been synthesized and studied as ligands for sigma receptors, which are implicated in various neurological and psychiatric disorders as well as in cancer. researchgate.netnih.gov

In an industrial context , the scaffold serves as a key building block for intermediates used in the production of agrochemicals and pharmaceuticals. google.com The synthesis of endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives, which can be produced by the reduction of the corresponding 9-azabicyclo[3.3.1]nonan-3-one, highlights its utility. google.com Furthermore, a related compound, 9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (keto-ABNO), is used as a stable and efficient organocatalyst for the aerobic oxidation of alcohols, demonstrating the scaffold's utility beyond direct incorporation into a final drug product. enamine.net

Table 2: Applications of the 9-Azabicyclo[3.3.1]nonane Scaffold

Application Area Specific Use Example Compound/Derivative
Medicinal Chemistry Privileged scaffold for drug discovery N-substituted carbamate (B1207046) analogs for sigma receptors. researchgate.netnih.gov
Agrochemical/Pharmaceutical Intermediate Building block for complex molecules endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives. google.com

Scope and Objectives of Research on 9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one

Research specifically focused on this compound centers on its potential as a specialized chemical intermediate. nih.govontosight.ai The presence of both a hydroxyl group on the nitrogen bridge and a ketone within the bicyclic structure offers multiple points for chemical modification.

The primary objectives of research involving this compound typically include:

Synthetic Utility: Exploring the reactivity of the hydroxyl and ketone functional groups to synthesize more complex derivatives. The N-hydroxy group, in particular, can influence the stereochemical outcome of reactions at the ketone.

Building Block for Novel Scaffolds: Using the compound as a starting material to construct novel heterocyclic systems. The inherent structure of the molecule provides a rigid framework upon which further chemical complexity can be built.

Exploration of Biological Activity: While much of the research focuses on synthesis, a long-term goal is often to evaluate the derivatives of this compound for potential biological or pharmacological properties. Its structural similarity to other bioactive azabicyclic compounds makes it an intriguing candidate for such investigations. ontosight.ai

Current research aims to leverage the unique combination of functional groups on this rigid scaffold to access new chemical space and develop molecules with tailored properties for various applications in chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2 B1653844 9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one CAS No. 19918-88-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-hydroxy-9-azabicyclo[3.3.1]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8-4-6-2-1-3-7(5-8)9(6)11/h6-7,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMINNPTGLFCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC(C1)N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941833
Record name 9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one
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URL https://comptox.epa.gov/dashboard/DTXSID50941833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19918-88-8
Record name 9-Azabicyclo(3.3.1)nonan-3-one, 9-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019918888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural and Conformational Analysis of 9 Azabicyclo 3.3.1 Nonane Systems

Spectroscopic Characterization and Elucidation of Stereochemistry

Spectroscopic techniques are indispensable for determining the structure, conformation, and stereochemistry of 9-azabicyclo[3.3.1]nonane derivatives in a non-destructive manner.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-COSY, CHCORR)

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of 9-azabicyclo[3.3.1]nonane systems in solution. One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus, while two-dimensional techniques like Correlation Spectroscopy (COSY) and Carbon-Heteroatom Correlation (CHCORR, or its modern equivalents like HSQC and HMBC) are used to establish connectivity and confirm assignments. orgsyn.orgresearchgate.net

In ¹H NMR, the chemical shifts and coupling constants of the bridgehead protons and the protons on the two piperidine-like rings are particularly informative about the molecule's conformation. For instance, the conformation of 9-azabicyclo[3.3.1]nonanes, which can exist in chair-chair, chair-boat, or boat-boat forms, is often deduced from these parameters. nih.govresearchgate.net In many derivatives, a flattened chair-chair conformation is preferred. researchgate.netrsc.org

Table 1: Representative NMR Data for a 9-Azabicyclo[3.3.1]nonane Derivative (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one)

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C1, C5 3.36–3.30 (m, 2H) 57.2
C2, C4 2.75 (dd), 2.27 (d) 43.0
C6, C8 2.01–1.93 (m) 29.5
C7 1.62–1.46 (m) 16.7
N-CH₂ 3.93 (brs, 2H) 53.7
C=O - 211.6
Benzyl-CH 7.38–7.21 (m, 5H) 139.4, 128.5, 128.4, 127.3

Data derived from studies on 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. orgsyn.org

Vibrational Spectroscopy (e.g., IR) for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying key functional groups and probing intermolecular interactions, such as hydrogen bonding, in 9-azabicyclo[3.3.1]nonane systems. The presence of the ketone group in the 9-azabicyclo[3.3.1]nonan-3-one core gives rise to a strong, characteristic C=O stretching absorption band. The exact frequency of this band can be sensitive to the molecular conformation and the presence of hydrogen bonding.

For derivatives containing hydroxyl (-OH) or amine (N-H) groups, IR spectroscopy provides direct evidence of hydrogen bonding. rsc.org The O-H and N-H stretching frequencies appear as broad bands at lower wavenumbers when involved in hydrogen bonding, compared to the sharp, higher-frequency bands of free, non-bonded groups. Studies on related azabicyclic systems have shown that IR data can confirm the existence of specific intermolecular hydrogen bonding motifs, which are critical in determining the crystal packing. researchgate.netscispace.com In solution, the concentration dependence of these bands can be used to study the equilibrium between monomeric and self-associated species.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

For chiral derivatives of 9-azabicyclo[3.3.1]nonane, chiroptical methods like Circular Dichroism (CD) spectroscopy are essential for determining the absolute configuration of enantiomers. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netnih.gov

The absolute configuration of enantiomerically pure 9-azabicyclo[3.3.1]nonane diones has been successfully determined by comparing the experimental CD spectra with spectra simulated using ab initio time-dependent density functional theory (TDDFT) calculations. nih.govacs.org The sign and intensity of the Cotton effects in the CD spectrum, which arise from electronic transitions within chromophores like the ketone group, are highly sensitive to the three-dimensional arrangement of atoms. This combination of experimental CD spectroscopy and theoretical calculations provides a reliable method for assigning the absolute stereochemistry (e.g., (1R,5R) or (1S,5S)) of these bicyclic compounds. researchgate.netacs.orgacs.org

Crystallographic Studies and Solid-State Structural Insights

While spectroscopic methods provide invaluable information about molecular structure in solution, crystallographic studies offer a precise and unambiguous picture of the molecule's conformation and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction Analysis of 9-Azabicyclo[3.3.1]nonan-3-one Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. This technique has been used to analyze numerous derivatives of 9-azabicyclo[3.3.1]nonan-3-one, providing precise data on bond lengths, bond angles, and torsional angles. researchgate.netnih.gov

These studies have unequivocally shown that the 9-azabicyclo[3.3.1]nonane skeleton can adopt different conformations in the solid state. While the double chair conformation is common, some derivatives have been found to exist in a chair-boat conformation. nih.govresearchgate.net For example, the crystal structure of (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one revealed that both the piperidinone and piperidine (B6355638) rings adopt a chair conformation. researchgate.net The analysis provides a static image of the molecule, confirming the stereochemistry and revealing the preferred conformation that minimizes steric strain in the crystal lattice.

Table 2: Selected Crystallographic Data for (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one**

Parameter Value
Chemical Formula C₁₄H₁₇NO
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 9.4028 (3)
b (Å) 10.2524 (5)
c (Å) 12.0473 (6)
V (ų) 1161.38 (9)
Z 4

Data from the crystallographic study of (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. nih.gov

Investigation of Polymorphism and Crystal Packing

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in the fields of pharmaceuticals and materials science. The 9-azabicyclo[3.3.1]nonane framework, particularly when substituted with hydrogen-bond donors and acceptors, has the potential to exhibit polymorphism. springernature.comacs.org Different polymorphs arise from different arrangements of molecules in the crystal lattice (crystal packing), which can be influenced by variations in intermolecular interactions like hydrogen bonding. scispace.com

Studies on the closely related 3-azabicyclo[3.3.1]nonane-2,4-dione have identified different polymorphs based on alternative hydrogen-bonded motifs. scispace.com For instance, molecules can link together via hydrogen bonds to form chains (catemers) or pairs (dimers), leading to different crystal packing and, consequently, different physical properties. The investigation of polymorphism in 9-hydroxy-9-azabicyclo[3.3.1]nonan-3-one would involve screening for different crystalline forms under various crystallization conditions and characterizing them to understand how changes in crystal packing affect stability and other properties.

Analysis of Intermolecular Interactions and Hydrogen Bonding

The molecular structure of this compound, featuring both a hydrogen bond donor (the N-hydroxyl group) and two hydrogen bond acceptors (the nitrogen atom and the carbonyl oxygen), allows for a variety of intermolecular interactions that dictate its crystal packing and physical properties. The primary interaction governing the supramolecular assembly is hydrogen bonding.

In the solid state, the hydroxyl group at the N9 position can act as a proton donor, forming strong O-H···O=C hydrogen bonds with the carbonyl oxygen of an adjacent molecule. This type of interaction is a common and stabilizing motif in crystal engineering. Additionally, the hydroxyl group can participate in O-H···N hydrogen bonds with the nitrogen atom of a neighboring molecule. The relative prevalence of these motifs depends on the steric environment and the resulting stability of the crystal lattice. In related azabicyclic structures, intermolecular hydrogen bonds between hydroxyl groups and carbonyl oxygens have been observed to be a key factor in the crystal lattice formation. researchgate.net The interplay between these hydrogen bonds can lead to the formation of extended one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Interaction Type Donor Acceptor Typical Motif
Strong Hydrogen BondN9-OH C3=O O-H···O
Strong Hydrogen BondN9-OH N 9O-H···N
Weak Hydrogen BondC-H C3=O C-H···O
Dipole-DipoleC3=OC3=OAntiparallel alignment

Conformational Analysis and Dynamics of the Bicyclic Ring System

The 9-azabicyclo[3.3.1]nonane framework is a conformationally flexible system characterized by a dynamic equilibrium between several forms. The geometry of the two fused six-membered rings, a piperidine and a cyclohexane (B81311) (or cyclohexanone (B45756) in this case), is central to its chemical behavior. The most significant conformations are the twin-chair (chair-chair) and the chair-boat forms.

The 9-azabicyclo[3.3.1]nonane ring system typically exists in equilibrium between a twin-chair (CC) and a chair-boat (CB) conformation. nih.govdocumentsdelivered.com In the twin-chair conformation, both the piperidine and cyclohexanone rings adopt a chair geometry. This form is often the most stable in the parent hydrocarbon, bicyclo[3.3.1]nonane, despite some transannular steric repulsion between the C3 and C7 endo-protons.

However, in hetero-substituted systems, the chair-boat conformation can become energetically favorable or even predominant. nih.govresearchgate.net In this conformer, one ring maintains a chair geometry while the other adopts a boat form. For 9-azabicyclo[3.3.1]nonane derivatives, it is often the piperidine ring that adopts the boat conformation to alleviate steric strain or to facilitate stabilizing intramolecular interactions. researchgate.net The energy difference between the CC and BC conformers can be very small, often only 1-2 kcal/mol, allowing for a dynamic equilibrium in solution. researchgate.netresearchgate.net The presence of specific substituents can shift this equilibrium significantly. For instance, intramolecular hydrogen bonding between a hydroxyl group and the nitrogen atom can stabilize a chair-boat conformation where the piperidine ring is in a boat form. researchgate.netresearchgate.net

Conformer Piperidine Ring Cyclohexanone Ring Key Features
Chair-Chair (CC)ChairChairGenerally lower energy in unsubstituted systems.
Chair-Boat (CB)ChairBoatCan be stabilized by bulky substituents or intramolecular interactions.
Boat-Chair (BC)BoatChairStabilized by intramolecular H-bonding involving the N-atom. researchgate.netresearchgate.net
Boat-Boat (BB)BoatBoatGenerally high energy and not significantly populated.

Substituents on the bicyclic framework play a critical role in determining the preferred conformation. The introduction of functional groups can alter the steric and electronic landscape, shifting the CC/CB equilibrium.

For this compound, the substituents at N9 and C3 are paramount.

C3-Carbonyl Group: The sp² hybridization of the C3 carbon flattens the cyclohexanone ring slightly compared to a standard cyclohexane chair. This can reduce the transannular C3-C7 repulsion that destabilizes the CC form. However, the carbonyl group also introduces dipole effects and can act as a hydrogen bond acceptor.

Other Positions: Bulky substituents at other positions, such as C2 or C4, can introduce significant steric strain that forces the system into a chair-boat form to move the substituent into a less hindered pseudo-equatorial position on the boat ring. researchgate.net For example, the introduction of a 2-isopropyl substituent has been shown to favor the chair-boat conformation. researchgate.net Similarly, a 3α-bromo substituent in a related system also resulted in a boat-chair conformation in the solid state. rsc.org

Computational chemistry provides powerful tools for investigating the conformational landscape of 9-azabicyclo[3.3.1]nonane systems. These methods allow for the calculation of the relative energies of different conformers, the geometries of transition states, and the energy barriers for interconversion.

Molecular Mechanics (MM): Methods like MM3 are widely used for a first assessment of conformational preferences in bicyclic systems. acs.org They are computationally inexpensive and can efficiently explore the potential energy surface to identify stable conformers. MM calculations have been used to study the chair-boat equilibria in the parent bicyclo[3.3.1]nonane. acs.org

Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, offer a higher level of theory and provide more accurate energies and geometries. nih.govbohrium.com These methods are well-suited for studying systems where electronic effects, such as hydrogen bonding, are important. DFT calculations can be used to determine the energy difference between the chair-chair and boat-chair conformers with high accuracy and to model the transition state for their interconversion. researchgate.net For example, ab initio and DFT calculations on bicyclo[3.3.1]nonan-9-one found a free energy difference of about 1 kcal/mol between the twin-chair and boat-chair forms. researchgate.net

Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (e.g., MP2, MP4), can provide benchmark results for conformational energies. researchgate.netresearchgate.net Single-point calculations at the MP4/6-31G level for a related oxa-azabicyclo[3.3.1]nonan-9-one revealed a small energy difference of 1.5 kcal/mole between the chair-chair and boat-chair conformers. researchgate.net

These computational approaches are often used in conjunction with experimental techniques like NMR spectroscopy and X-ray crystallography to provide a complete picture of the structural and dynamic properties of these complex bicyclic molecules. niscpr.res.in

Method Abbreviation Application in 9-Azabicyclo[3.3.1]nonane Analysis Reference Example
Molecular MechanicsMMPredicting equilibrium geometries and relative steric energies of conformers.Study of chair-boat equilibria in bicyclo[3.3.1]nonane. acs.org
Austin Model 1AM1Semi-empirical method to study conformational isomerism.Analysis of N-acyl-3-azabicyclo[3.3.1]nonanes. niscpr.res.in
Density Functional TheoryDFTCalculating accurate relative energies, geometries, and vibrational frequencies of conformers and transition states.Investigation of conformer energy differences in bicyclo[3.3.1]nonan-9-one. researchgate.net
Møller-Plesset Perturbation TheoryMP2, MP4High-accuracy energy calculations for benchmarking conformer stability.Calculation of CC vs. BC energy difference in an oxa-aza analogue. researchgate.net

Reaction Mechanisms and Catalytic Applications of 9 Azabicyclo 3.3.1 Nonan 3 One Derivatives

Mechanistic Investigations of Core Ring Formation Reactions

The synthesis of the 9-azabicyclo[3.3.1]nonane core, a key structural motif in various alkaloids and pharmacologically active compounds, is often achieved through powerful cyclization strategies such as the Robinson-Schöpf and Mannich reactions. These reactions construct the bicyclic framework with notable efficiency and stereochemical control.

Understanding the Stereochemical Course of Cyclization Processes

The formation of the 9-azabicyclo[3.3.1]nonane ring system is inherently stereospecific. Classic synthetic routes, such as the Robinson-Schöpf reaction, involve a one-pot condensation of a dialdehyde (B1249045) (like glutaraldehyde), a primary amine (e.g., methylamine), and acetonedicarboxylic acid. This process constitutes a double Mannich reaction that proceeds under mild, physiological-like conditions to build the bicyclic structure. wiley-vch.de

More contemporary methods often employ intramolecular Mannich reactions, which have been shown to proceed in a highly stereospecific manner. For instance, the cyclization of carefully designed amino diketone precursors leads to the formation of 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones with high diastereoselectivity. ua.esnih.gov The rigid chair-chair conformation typically adopted by the bicyclic product is a key determinant of the stereochemical outcome. nih.gov X-ray crystallography studies of derivatives confirm that both the piperidinone and the adjacent piperidine (B6355638) ring tend to adopt stable chair conformations. nih.gov This conformational preference minimizes steric interactions and dictates the approach of reagents in subsequent transformations.

Elucidation of Intermediates and Transition States

The mechanism of the intramolecular Mannich cyclization has been investigated to understand the origins of its stereospecificity. The reaction is believed to proceed through key intermediates that guide the formation of the final bicyclic product. Following the formation of a six-membered cyclic iminium ion from an amino diketone precursor, an intramolecular cyclization occurs. ua.esnih.gov

A proposed working model for this transformation involves an "iminium enamine carboxylate" as a crucial reaction intermediate. ua.esnih.gov Computational studies, including Density Functional Theory (DFT) calculations, have supported the involvement of an eight-membered cyclic transition state in related reactions, which rationalizes the observed high diastereoselectivity. nih.gov This organized transition state assembly ensures that the substituents are placed in thermodynamically favorable positions in the final chair-chair conformation of the bicyclic ketone.

Stereochemical Control in Subsequent Transformations of 9-Azabicyclo[3.3.1]nonan-3-one

The conformationally rigid framework of 9-azabicyclo[3.3.1]nonan-3-one exerts significant stereochemical control over subsequent chemical modifications. The ketone at the C3 position is a versatile handle for introducing new functionality, and its reactions are often highly stereoselective.

A prominent example is the reduction of the carbonyl group. The stereoselective reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives, for instance with sodium borohydride (B1222165) or through catalytic hydrogenation with ruthenium complexes, preferentially yields the endo-alcohol. google.comgoogle.com This selectivity arises from the steric hindrance posed by the bicyclic structure, which favors the approach of the hydride reagent from the less hindered exo face.

Furthermore, aldol (B89426) reactions involving the enolates of 9-azabicyclo[3.3.1]nonan-3-one derivatives also exhibit high levels of diastereoselectivity. The rigid conformation of the enolate intermediate directs the approach of the electrophile (e.g., an aldehyde), leading to the preferential formation of one diastereomer. iucr.orgresearchgate.net This inherent stereocontrol makes the 9-azabicyclo[3.3.1]nonan-3-one scaffold a valuable chiral building block in asymmetric synthesis. researchgate.net

Catalytic Utility of 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) Derivatives

One of the most significant applications of the 9-azabicyclo[3.3.1]nonane scaffold is in the field of catalysis, specifically through its N-oxyl derivative, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO). ABNO has emerged as a highly efficient organocatalyst for the oxidation of alcohols, often outperforming more traditional catalysts.

Mechanisms of Alcohol Oxidation Catalysis by ABNO

ABNO catalyzes the oxidation of alcohols to aldehydes and ketones, typically in conjunction with a co-catalyst system, such as a copper(I) species and using air or oxygen as the terminal oxidant. The catalytic cycle involves the oxidation of the nitroxyl (B88944) radical (ABNO) to its corresponding oxoammonium ion (ABNO+). This active species then reacts with the alcohol substrate.

The mechanism proceeds via the formation of a Cu(II)-alkoxide intermediate. In the case of aliphatic alcohols, the turnover-limiting step is the C-H bond cleavage, which occurs through a bimolecular reaction between the nitroxyl radical and the copper-alkoxide intermediate. For more activated alcohols, such as benzylic alcohols, the rate-limiting step can shift to the oxidation of Cu(I) by oxygen. The less sterically hindered nature of ABNO compared to other nitroxyl radicals facilitates a faster rate of C-H cleavage, which is key to its high catalytic activity.

Comparison of ABNO with Other Nitroxyl Radical Catalysts (e.g., TEMPO)

ABNO offers several distinct advantages over the more traditional nitroxyl radical catalyst, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). The primary difference lies in their steric profiles. TEMPO possesses four methyl groups flanking the N-oxyl moiety, which creates significant steric hindrance. In contrast, ABNO's bicyclic structure results in a much less sterically encumbered radical.

This structural difference has profound mechanistic and practical implications. The reduced steric bulk of ABNO allows it to catalyze the oxidation of a much broader range of substrates, including sterically hindered primary and secondary alcohols, which are poor substrates for TEMPO-based systems. While Cu/TEMPO systems are highly effective for unhindered primary alcohols, their reactivity with secondary and aliphatic alcohols is significantly reduced. The Cu/ABNO system, however, shows nearly equal efficiency for primary, secondary, allylic, benzylic, and aliphatic alcohols. This enhanced reactivity is attributed to the acceleration of the C-H cleavage step.

Below are interactive data tables summarizing the comparative performance of ABNO and TEMPO in copper-catalyzed aerobic alcohol oxidation.

Table 1: Substrate Scope Comparison

Substrate TypeCu/TEMPO ReactivityCu/ABNO Reactivity
Primary Benzylic AlcoholsHighHigh
Primary Aliphatic AlcoholsModerate to LowHigh
Secondary Benzylic AlcoholsLowHigh
Secondary Aliphatic AlcoholsVery Low / UnreactiveHigh

Table 2: Mechanistic and Performance Characteristics

CharacteristicTEMPOABNO
Steric HindranceHighLow
Rate-Limiting Step (Aliphatic Alcohols)C-H Cleavage (bimolecular)Often shifts to Cu(I) oxidation
Substrate ScopeNarrow (prefers primary alcohols)Broad (primary & secondary alcohols)
Reaction Rates (for secondary alcohols)SlowFast

Application in Aerobic Oxidation Systems

Derivatives of 9-azabicyclo[3.3.1]nonan-3-one, particularly the N-oxyl radical derivative known as keto-ABNO (9-azabicyclo[3.3.1]nonan-3-one N-oxyl), have emerged as highly effective catalysts in aerobic oxidation systems. These systems utilize molecular oxygen, often from ambient air, as the terminal oxidant, offering a greener and more economical alternative to traditional stoichiometric oxidants. Keto-ABNO, a less sterically hindered nitroxyl radical compared to the widely used TEMPO, exhibits enhanced reactivity, especially in the oxidation of challenging substrates like secondary and sterically hindered alcohols. google.compatsnap.com

A notable application is the development of a highly efficient and practical catalytic system using bismuth nitrate (B79036) (Bi(NO₃)₃) in conjunction with keto-ABNO for the aerobic oxidation of a wide array of primary and secondary alcohols. mdpi.com This system operates under mild conditions and circumvents the need for ligands and bases, which are often required in other catalytic systems. mdpi.com The combination of Bi(NO₃)₃·5H₂O (10 mol%) and keto-ABNO (5 mol%) in acetonitrile (B52724) at 65 °C under an air-balloon effectively converts alcohols to their corresponding aldehydes and ketones in good to excellent yields. researchgate.net The versatility of this system is demonstrated by its tolerance to various functional groups, including those that are electron-rich and electron-deficient. mdpi.com

Furthermore, keto-ABNO has been successfully immobilized on solid supports to create robust, heterogeneous catalysts for metal-free aerobic oxidations. One such system involves anchoring keto-ABNO within the mesopores of periodic mesoporous organosilica with bridged imidazolium (B1220033) groups (ABNO@PMO-IL-Br). researchgate.netcnr.it This material functions as a bifunctional catalyst, facilitating the aerobic oxidation of numerous primary and secondary alcohols under oxygen balloon conditions with high efficiency. researchgate.netcnr.it The catalyst demonstrates superior activity in converting a range of substrates, including deactivated and sterically hindered alcohols, to their corresponding aldehydes and ketones in relatively short reaction times. researchgate.net

The following tables summarize the research findings on the application of 9-azabicyclo[3.3.1]nonan-3-one derivatives in these aerobic oxidation systems.

Table 1: Bi(NO₃)₃/Keto-ABNO Catalyzed Aerobic Oxidation of Alcohols mdpi.comresearchgate.net

EntrySubstrate (Alcohol)ProductYield (%)
1Benzyl (B1604629) alcoholBenzaldehyde92
24-Methylbenzyl alcohol4-Methylbenzaldehyde95
34-Methoxybenzyl alcohol4-Methoxybenzaldehyde96
44-Chlorobenzyl alcohol4-Chlorobenzaldehyde89
52-Nitrobenzyl alcohol2-Nitrobenzaldehyde85
61-PhenylethanolAcetophenone98
71-(4-Chlorophenyl)ethanol4'-Chloroacetophenone96
8DiphenylmethanolBenzophenone99
9CyclohexanolCyclohexanone (B45756)82
102-Octanol2-Octanone78

Reaction Conditions: Alcohol (1 mmol), Bi(NO₃)₃·5H₂O (10 mol%), Keto-ABNO (5 mol%), CH₃CN (2 mL), 65 °C, 2 h, under air-balloon. researchgate.net

Table 2: Metal-Free Aerobic Oxidation of Alcohols using ABNO@PMO-IL-Br Catalyst researchgate.netcnr.it

EntrySubstrate (Alcohol)ProductTime (h)Yield (%)
1Benzyl alcoholBenzaldehyde2>99
24-Methoxybenzyl alcohol4-Methoxybenzaldehyde1.598
34-Nitrobenzyl alcohol4-Nitrobenzaldehyde492
4Cinnamyl alcoholCinnamaldehyde395
51-PhenylethanolAcetophenone2.598
6CyclohexanolCyclohexanone590
71-Tetralol1-Teteralone496
82-Octanol2-Octanone685
9GeraniolGeranial493
102-Nitrobenzyl alcohol2-Nitrobenzaldehyde667

Reaction Conditions: Catalyst (1 mol%), O₂ (balloon), HCl (10 mol%), t-BuONO (8 mol%) in toluene. cnr.it

Role of Ruthenium Complex Catalysts in the Reduction of 9-Azabicyclo[3.3.1]nonan-3-one Derivatives

Ruthenium complex catalysts play a crucial role in the stereoselective reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. This process is particularly important for the synthesis of endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives, which are valuable intermediates in the production of agrochemicals and pharmaceuticals. google.compatsnap.com Traditional reduction methods often employ boron-based reductants like sodium borohydride, which can be costly and generate significant waste. patsnap.com

The use of ruthenium catalysts for the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives offers a more efficient, cost-effective, and environmentally benign alternative. google.com This catalytic hydrogenation proceeds with high stereoselectivity, yielding predominantly the endo-alcohol isomer. The reaction involves reacting the 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen gas in the presence of a specific ruthenium complex. google.com

A variety of ruthenium complexes have been found to be effective for this transformation. These catalysts are typically represented by the general formulas Ru(X)(Y)(Px)n(L) or Ru(X)(Y)(PN)₂, where X and Y are anionic ligands, Px and PN are phosphorus- or nitrogen-containing ligands, and L is a neutral ligand. google.com The choice of ligands on the ruthenium center can influence the catalyst's activity and selectivity.

The reduction process is advantageous as it generates almost no waste, avoids the need for extraction of water-soluble compounds, and can be conducted at a lower cost in a simplified process compared to methods using stoichiometric reducing agents. google.com This makes the ruthenium-catalyzed reduction a highly attractive method for industrial-scale synthesis.

The following table presents data from research on the ruthenium-catalyzed reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative.

Table 3: Ruthenium-Catalyzed Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one patsnap.com

EntryRuthenium CatalystSubstrate/Catalyst Ratio (S/C)H₂ Pressure (atm)Time (h)Conversion (%)endo:exo Ratio
1RuCl₂[(S)-binap][(R)-iphan]10005016>9995:5
2RuCl₂(PPh₃)₂(en)50050249892:8
3RuCl₂(dppb)(bipy)100060189590:10
4[RuCl(p-cymene)(dpen)]Cl200050209996:4

Reaction Conditions: Substrate (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one), solvent, and base (e.g., potassium t-butoxide) at room temperature. patsnap.com

Medicinal Chemistry Principles and in Vitro/in Silico Biological Activity of 9 Azabicyclo 3.3.1 Nonane Derivatives

Rational Design of 9-Azabicyclo[3.3.1]nonane Analogs for Biological Targets

A key strategy involves the modification of the nitrogen atom at position 9. Structure-activity relationship (SAR) studies have demonstrated that the nature of the N-substituent significantly influences receptor affinity and selectivity. nih.govresearchgate.net For instance, the homologation of a bicyclo-octane to a 9-azabicyclo[3.3.1]nonane (also known as a granatane) structure, combined with modifications to the N-substituent, has been a successful approach in developing highly selective sigma-2 (σ2) receptor ligands. researchgate.net By systematically altering the N-substituent, researchers have been able to fine-tune the binding characteristics of these analogs. For example, the introduction of N-substituted phenylcarbamate moieties has led to the identification of compounds with high affinity and selectivity for σ2 receptors over their σ1 counterparts. nih.govresearchgate.net

Further design principles involve the modification of other positions on the bicyclic ring. For example, 3-arylthio-9-azabicyclo[3.3.1]nonane derivatives have been investigated as modulators of acetylcholine (B1216132) receptors. google.com Similarly, the synthesis of 2-substituted-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives has been explored to probe the binding site of the dopamine (B1211576) transporter (DAT). acs.orgacs.org These studies highlight that the cocaine-binding site at the DAT is highly sensitive to changes in the bicyclic structure, particularly modifications to the methylene (B1212753) bridge of related tropane (B1204802) analogs. acs.orgresearchgate.net Molecular modeling has also been employed to understand how these rigid structures fit within the binding pockets of their targets, such as comparing the geometry of heterocyclic bicyclo[3.3.1]nonan-9-ones with known κ-opioid receptor agonists. d-nb.info This multi-faceted approach, combining structural modification, SAR analysis, and computational modeling, underpins the rational design of novel 9-azabicyclo[3.3.1]nonane derivatives for specific biological targets.

In Vitro Pharmacological Characterization of Receptor Ligand Binding

Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have been extensively investigated as high-affinity ligands for sigma (σ) receptors, with a particular focus on achieving selectivity for the σ2 subtype. nih.govresearchgate.netresearchgate.net The σ2 receptor is a target of interest in oncology, as its ligands have shown potential as anticancer agents and chemosensitizers. nih.govnih.govfrontiersin.org

A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and evaluated for their in vitro binding affinities at σ1 and σ2 receptors. nih.govnih.gov These studies identified several compounds with nanomolar potency for the σ2 receptor and remarkable selectivity over the σ1 subtype. For example, the compound WC-59 was identified as a highly potent σ2 receptor ligand with a Ki of 0.82 nM and a selectivity ratio (Ki σ1/Ki σ2) of 2087. nih.govnih.gov Another analog, WC-26, also demonstrated high potency and selectivity, with a Ki of 2.58 nM for the σ2 receptor and a selectivity ratio of 557. nih.govnih.gov The high affinity of these compounds makes them valuable tools for characterizing the role of σ2 receptors and for development as potential therapeutic or diagnostic agents. nih.govresearchgate.net Direct in vitro binding studies using radiolabeled ligands, such as [[¹⁸F]WC-59], have confirmed specific binding to σ2 receptors in membrane preparations from murine EMT-6 solid breast tumors, with a dissociation constant (Kd) of approximately 2 nM. nih.gov

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity Ratio (Ki σ1/Ki σ2)
WC-26 14362.58557
WC-59 17110.822087

Data sourced from studies on N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs. nih.govnih.gov

The 9-azabicyclo[3.3.1]nonane framework has been utilized to develop compounds that act as monoamine reuptake inhibitors. google.comgoogle.com These derivatives have shown the ability to inhibit the reuptake of one or more monoamine neurotransmitters, including serotonin (B10506) (5-HT), noradrenaline (NA), and dopamine (DA), in cells stably transfected with the human transporters for these neurotransmitters. google.com

Specifically, a series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives were synthesized and evaluated in vitro as ligands for the cocaine-binding site at the dopamine transporter (DAT). acs.orgacs.org In binding affinity assays using rat caudate-putamen tissue, these compounds were found to be less potent than cocaine, with Ki values in the micromolar range (Ki = 2–14 μM). acs.orgacs.orgresearchgate.net This suggests that while the 9-azabicyclo[3.3.1]nonane scaffold can interact with the DAT, its structural configuration is a sensitive element for high-affinity binding compared to the tropane skeleton of cocaine. acs.orgresearchgate.net

The azabicyclo[3.3.1]nonane core structure is present in ligands that modulate the activity of acetylcholine receptors. Certain 3-arylthio-9-azabicyclo[3.3.1]nonane derivatives have been identified as modulators of these receptors, indicating their potential for treating dysfunctions of the central and autonomic nervous systems. google.com

More specifically, derivatives of the related 3-azabicyclo[3.3.1]nonane scaffold have been developed as agonists for nicotinic acetylcholine receptors (nAChRs). nih.gov Some of these compounds exhibit Ki values of less than 50 nM for the α4β2 nAChR subtype and show at least a two-fold selectivity for α4β2 over the α3β4 subtype. nih.gov This highlights the utility of the bicyclo[3.3.1]nonane framework in designing selective ligands for specific nAChR subtypes.

The bicyclo[3.3.1]nonane structure has proven to be a valuable scaffold for developing ligands that interact with opioid receptors. Pharmacological studies have indicated that certain heterocyclic bicyclo[3.3.1]nonan-9-one compounds are potent and specific agonists for the κ-opioid receptor. d-nb.info One lead compound, dimethyl 7-methyl-2,4-di-2-pyridyl-3,7-diazabicyclo[3.3.1]nonan-9-one-1,5-dicarboxylate, showed high affinity for κ1 receptor binding sites in guinea pig cerebellar membranes. d-nb.info Molecular modeling suggested that this bicyclic structure fits well with the structure of ketazocine, a known κ-selective benzomorphan. d-nb.info

Furthermore, studies on the related 2-azabicyclo[3.3.1]nonane (phenylmorphan) scaffold have provided insight into how structural modifications influence interactions with μ-, δ-, and κ-opioid receptors. nih.gov For instance, the introduction of a 9β-hydroxy group on the 5-phenylmorphan skeleton was found to convert a μ-antagonist into a potent μ-agonist. nih.gov A series of N-substituted 9β-hydroxy-5-(3-hydroxyphenyl)morphan analogs were synthesized and evaluated in radioligand binding assays. Several of these compounds displayed high, sub-nanomolar affinity for the μ-opioid receptor. nih.gov

Compoundμ-OR Ki (nM)δ-OR Ki (nM)κ-OR Ki (nM)
(1R,5R,9S)-15 0.232.571.83
(1R,5R,9S)-16 0.0730.741.99
(1R,5R,9S)-20 0.141.094.89

Data sourced from a study on N-substituted 9β-hydroxy-5-(3-hydroxyphenyl)morphan analogs. OR = Opioid Receptor. nih.gov

In Vitro Assessment of Antimicrobial and Anticancer Properties

Antimicrobial Activity Various derivatives of the azabicyclo[3.3.1]nonan-9-one skeleton have been synthesized and screened for their in vitro antimicrobial properties. Studies have shown that compounds incorporating hydrazone, oxime, and thiosemicarbazone moieties exhibit activity against a range of bacteria and fungi. nih.govresearchgate.nettandfonline.comnih.gov For example, a series of 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one N-isonicotinoylhydrazones showed good activity against Mycobacterium tuberculosis H37Rv. nih.gov Certain analogs within this series, particularly those with chloro- or fluoro-phenyl substitutions, were active against all tested bacterial and fungal microorganisms. nih.gov

Similarly, N-hydroxy-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones and their corresponding oximes have been evaluated against bacteria such as Vibrio cholerae, Salmonella typhi, Escherichia coli, and Staphylococcus aureus, as well as fungi like Aspergillus flavus and Rhizopus. researchgate.net The inhibitory effects of these compounds were found to be comparable to standard antibiotics in disc diffusion assays. researchgate.net Thiosemicarbazone derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one also demonstrated notable antibacterial and antifungal activity. tandfonline.com

Anticancer Properties The 9-azabicyclo[3.3.1]nonane scaffold has been instrumental in the development of agents with potential anticancer activity, largely through the design of selective σ2 receptor ligands. researchgate.netfrontiersin.org High expression of σ2 receptors is a characteristic of proliferating tumor cells, making them an attractive target for cancer therapy. acs.org

In vitro studies have shown that selective σ2 receptor ligands based on the 9-azabicyclo[3.3.1]nonane framework can enhance the cytotoxic effects of conventional chemotherapy drugs. nih.govnih.gov The compound WC-26, a potent and selective σ2 ligand, was shown to significantly increase the ability of doxorubicin (B1662922) to kill mouse breast tumor (EMT-6) and human tumor (MDA-MB435) cell lines in culture. nih.govnih.gov These findings suggest that such compounds could be useful as chemosensitizers in cancer treatment. nih.govnih.gov

Other derivatives have shown direct cytotoxic effects. A series of 2r, 4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones were evaluated for their in vitro anti-proliferative activity against human liver cancer cell lines (HepG2). scirp.org The fluoro-substituted compound in this series demonstrated significant cytotoxicity with a half-maximal inhibitory concentration (IC50) of 3.76 µg/mL, which was found to trigger apoptotic cell death. scirp.org Additionally, derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) have been reported to induce apoptosis-mediated cytotoxicity in pancreatic and cervical cancer cells in vitro. mdpi.com

Antibacterial and Antifungal Efficacy

Derivatives of the 9-azabicyclo[3.3.1]nonane framework have been a subject of investigation for their potential as antimicrobial agents. Studies have demonstrated that modifications to this core structure can yield compounds with significant efficacy against a range of bacterial and fungal pathogens.

One area of focus has been on N-hydroxy-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones and their corresponding oximes. These compounds have been synthesized and evaluated for their in vitro antimicrobial effects using methods such as the disc diffusion assay. researchgate.net In one study, a series of these derivatives were tested against several bacterial strains, including Vibro cholerae, Salmonella typhi, Shigella flexneri, Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, β-Heamolytic streptococcus, and Pseudomonas. researchgate.net The antifungal activity was assessed against Aspergillus flavus, Mucor, Microsporum gypseum, and Rhizopus. The inhibitory effects of these N-hydroxy compounds and their oximes were found to be comparable in magnitude to standard antibiotics like chloramphenicol (B1208) and the antifungal drug ketoconazole (B1673606) at similar concentrations. researchgate.net

Further studies on 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones and their cyclized thiazole (B1198619) derivatives have also revealed promising antimicrobial profiles. The minimum inhibitory concentration (MIC) is a key metric in these evaluations, indicating the lowest concentration of a compound that will inhibit the visible growth of a microorganism. For instance, certain 4'-phenylthiosemicarbazone derivatives showed potent activity, with MIC values as low as 6.25 µg/mL against bacteria such as Bacillus subtilis and Salmonella typhi, and fungi like Candida albicans and Cryptococcus neoformans.

The data below summarizes the antimicrobial activity of selected 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives from various studies, highlighting their potential as broad-spectrum antimicrobial agents.

Compound TypeMicroorganismActivity MetricResultReference
N-Hydroxy-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-onesVarious BacteriaZone of Inhibition (500 µg/mL)Comparable to Chloramphenicol (30 ± 0.5 mm) researchgate.net
N-Hydroxy-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one OximesVarious FungiZone of Inhibition (500 µg/mL)Comparable to Ketoconazole (20 ± 0.5 mm) researchgate.net
4'-Phenylthiosemicarbazone Derivative 10Bacillus subtilisMIC6.25 µg/mL
4'-Phenylthiosemicarbazone Derivative 13Salmonella typhiMIC6.25 µg/mL
4'-Phenylthiosemicarbazone Derivative 11Candida albicansMIC6.25 µg/mL
4'-Phenylthiosemicarbazone Derivative 12Cryptococcus neoformansMIC6.25 µg/mL
Thienoyl Hydrazone Derivative (Fluoro substituted)Various Bacteria & FungiMIC6.25 - 25.5 µg/mL

Mechanistic Studies of Chemosensitization in Cancer Cell Lines (In Vitro)

Certain derivatives of 9-azabicyclo[3.3.1]nonane have been identified as potent ligands for sigma-2 (σ₂) receptors, which are overexpressed in various tumor cells. This has led to the investigation of these compounds as potential chemosensitizers—agents that can enhance the efficacy of conventional chemotherapy drugs.

One notable derivative, a N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate known as WC-26, has demonstrated significant chemosensitizing effects in vitro. Studies using clonogenic survival assays on mouse breast tumor (EMT-6) and human tumor (MDA-MB435) cell lines showed that WC-26 greatly increased the ability of the chemotherapy drug doxorubicin to kill these cancer cells. This sensitization occurred at concentrations where either WC-26 or doxorubicin alone had no cytotoxic effect. The proposed mechanism involves the generation of reactive oxygen species (ROS), as both WC-26 (a σ₂ ligand) and doxorubicin are known to produce ROS, and high levels of ROS are cytotoxic to tumor cells.

Other research into 2r, 4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones has also shown direct cytotoxic activity against human liver cancer cell lines (HepG2). The derivative with a fluoro substitution on the phenyl ring was particularly potent, with an IC₅₀ value of 3.76 µg/mL. Mechanistic investigations using Hoechst staining indicated that this compound inhibits cancer cell proliferation by inducing apoptotic cell death.

These in vitro findings underscore the potential of the 9-azabicyclo[3.3.1]nonane scaffold in oncology, not only for direct cytotoxicity but also for its ability to potentiate the effects of existing anticancer drugs, potentially allowing for more effective treatment strategies.

Computational Chemistry in Drug Discovery and Development

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for understanding and predicting ligand-receptor interactions at a molecular level. In the context of 9-azabicyclo[3.3.1]nonane derivatives, docking studies have been employed to elucidate their binding modes with various biological targets.

For example, a study investigated spiro derivatives of N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-thiadiazoles as potential inhibitors of the SARS-nCoV-2 main protease (Mpro), a critical enzyme for viral replication. Molecular docking simulations were performed to understand the binding interactions between these bicyclic compounds and the active site of the Mpro protein (PDB ID: 6LU7). The results of these simulations provide insights into the binding affinity and the specific amino acid residues involved in the interaction, guiding the rational design of more potent inhibitors.

Similarly, docking studies have been applied to understand the anticancer potential of related compounds. Thiazinone derivatives synthesized from 3-azabicyclo[3.3.1]nonan-9-ones were docked against the B-cell lymphoma 2 (Bcl-2) protein, an important anti-apoptotic target in cancer therapy. These computational analyses help to correlate the structural features of the compounds with their observed biological activity and to prioritize candidates for further development.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are fundamental principles in medicinal chemistry used to understand how the chemical structure of a compound influences its biological activity.

For derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one, SAR studies have been crucial in optimizing their antimicrobial and anticancer properties.

Antimicrobial Activity: Systematic modifications of the aryl groups at the C-2 and C-4 positions have revealed clear SAR trends. The introduction of electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl rings generally enhances both antibacterial and antifungal activities. For instance, studies on a series of 4'-phenylthiosemicarbazones and their cyclized thiazole derivatives showed that compounds with halogen substitutions exhibited lower MIC values, indicating greater potency.

Anticancer Activity: The nature and position of substituents on the aryl rings also significantly impact cytotoxic efficacy. In a study of 2r, 4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones against liver cancer cells, compounds with halogen substituents (F, Cl, Br) displayed the strongest cytotoxicity. Conversely, derivatives with electron-donating groups (e.g., -CH₃, -OCH₃) were less potent. This suggests that electronic effects play a critical role in the anticancer mechanism of these compounds.

Sigma Receptor Affinity: For N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate (B1207046) analogs, SAR studies have guided the development of potent and selective σ₂ receptor ligands. Modifications to the N-substituent on the azabicyclic core and the phenylcarbamate moiety have led to compounds with high affinity (Kᵢ values in the low nanomolar range) and significant selectivity for the σ₂ receptor over the σ₁ subtype.

These SAR findings provide a rational basis for the design of new 9-azabicyclo[3.3.1]nonane derivatives with improved biological profiles.

Prediction of ADME-Related Properties

In modern drug discovery, the early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures. In silico computational tools are widely used to forecast these pharmacokinetic parameters, providing a "drug-likeness" profile before extensive synthesis and testing.

While comprehensive ADME studies on 9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one itself are not widely published, the methodologies have been applied to its derivatives. For instance, a study on novel thiazinone derivatives synthesized from 3-azabicyclo[3.3.1]nonan-9-one precursors utilized the QikProp module of the Schrödinger software suite to predict their pharmacokinetic properties. researchgate.net This type of analysis calculates various physicochemical descriptors and pharmaceutically relevant properties, including:

Molecular Weight (MW): Affects diffusion and transport.

LogP (Octanol/Water Partition Coefficient): A measure of lipophilicity, influencing absorption and membrane permeability.

Hydrogen Bond Donors/Acceptors: Important for solubility and receptor binding.

Predicted Oral Absorption: Estimates the percentage of the compound absorbed through the human intestine.

Blood-Brain Barrier (BBB) Permeability: Predicts the ability of a compound to enter the central nervous system.

These computational predictions help researchers to identify candidates that possess favorable pharmacokinetic profiles, thereby increasing the likelihood of developing a successful drug. For example, in silico tools like SwissADME are commonly used to evaluate compounds against established drug-likeness rules (e.g., Lipinski's Rule of Five) and to flag potential pharmacokinetic issues. biointerfaceresearch.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Correlations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. These calculations provide detailed insights into molecular properties that are often difficult to determine experimentally.

For 9-azabicyclo[3.3.1]nonane derivatives, these computational methods have been primarily used to study their conformational preferences. The bicyclo[3.3.1]nonane framework can exist in several conformations, such as twin-chair, chair-boat, and twin-boat forms. Quantum mechanical calculations have been employed to determine the relative energies of these conformers and the energy barriers for interconversion. nih.gov For 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, both computational and experimental (NMR) data suggest a preference for a twin-chair conformation where the bulky aryl groups occupy equatorial positions to minimize steric hindrance. nih.gov

Furthermore, DFT calculations are used to explore the electronic properties of these molecules. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand the electronic transitions and charge transfer interactions within the molecule. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. These electronic structure details are valuable for correlating a compound's structure with its observed biological activity and for understanding reaction mechanisms.

9-Azabicyclo[3.3.1]nonane as Scaffolds for Bioactive Indole (B1671886) Alkaloids and Other Natural Product Analogs

The 9-azabicyclo[3.3.1]nonane framework, a homotropane skeleton, is a privileged structural motif embedded in a multitude of bioactive natural products, particularly complex indole alkaloids. beilstein-journals.orgchemrxiv.org Its rigid, bicyclic nature provides a three-dimensional scaffold that is crucial for specific interactions with biological targets. This structural core is of significant interest in medicinal chemistry and drug discovery, serving as a foundational building block for the synthesis of analogs of natural products with a wide range of biological activities. arabjchem.org The strategic functionalization of the 9-azabicyclo[3.3.1]nonane ring system, for instance with hydroxyl and carbonyl groups as seen in this compound, offers versatile synthetic handles for the construction of intricate molecular architectures.

The sarpagine (B1680780) family of monoterpene indole alkaloids is characterized by an indole unit fused to a functionalized azapolycyclic framework, which includes the 9-azabicyclo[3.3.1]nonane core. nih.gov These compounds, found primarily in plants of the Apocynaceae family, exhibit diverse and potent biological properties. nih.govthieme-connect.com The synthesis of these alkaloids often leverages precursors containing the 9-azabicyclo[3.3.1]nonane skeleton.

A notable example is the synthesis of vellosimine (B128456), a sarpagine alkaloid. nih.govnih.gov Synthetic strategies have been developed that commence from a readily available C2-symmetric 9-azabicyclo[3.3.1]nonane precursor. nih.govfigshare.comresearchgate.netacs.org For instance, a racemic endo, endo-N-benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol can be prepared on a large scale from cyclooctadiene. nih.gov This precursor is then elaborated through a series of reactions, including desymmetrization and intramolecular cyclization, to construct a key intermediate with differentiated carbonyl groups. This intermediate is then poised for a late-stage selective indolization, such as the Fischer indole synthesis, to complete the vellosimine scaffold. nih.govrsc.org This approach not only provides access to the natural alkaloid but also allows for the synthesis of derivatives with modified indole rings. nih.govacs.org The asymmetric total synthesis of other sarpagine and related alkaloids like vinorine, normacusine B, and alstomutinine C also prominently features the construction of the 9-azabicyclo[3.3.1]nonane core as a key strategic element. thieme-connect.comresearchgate.netsci-hub.sefigshare.com

Table 1: Sarpagine-Type Alkaloids Synthesized from 9-Azabicyclo[3.3.1]nonane Scaffolds
Compound NameAlkaloid FamilyKey Synthetic Feature
VellosimineSarpagineLate-stage Fischer indole synthesis on a 9-azabicyclo[3.3.1]nonane precursor. nih.govrsc.org
VinorineSarpagine-AjamalineAza-Achmatowicz rearrangement/Mannich-type cyclization to install the 9-azabicyclo[3.3.1]nonane scaffold. figshare.com
Normacusine BSarpagineTitanium-mediated intramolecular amide-alkene coupling to construct the bridged azabicyclo[3.3.1]nonane moiety. researchgate.net
Alstomutinine CSarpagineAza-Achmatowicz rearrangement and electrophilic aromatic substitution to form the azabicyclo[3.3.1]nonane scaffold. thieme-connect.com

Beyond the realm of indole alkaloids, the 9-azabicyclo[3.3.1]nonane ring system is the core of other classes of natural products, such as homotropane alkaloids found in insects and plants. beilstein-journals.orgchemrxiv.orgnih.gov These compounds serve various ecological functions, including chemical defense. beilstein-journals.org

Members of this family include (-)-adaline and (+)-euphococcinine, which are defensive alkaloids found in Coccinellid beetles, and (+)-N-methyleuphococcinine, isolated from the Colorado blue spruce. beilstein-journals.orgnih.gov These molecules are attractive synthetic targets due to their unique bicyclic system and potent biological activity, which includes central nervous system (CNS) activity and nicotinic acetylcholine receptor (nAChR) ligand properties. beilstein-journals.org Synthetic approaches to these alkaloids focus on efficiently constructing the 9-azabicyclo[3.3.1]nonane core. Various methodologies, such as radical "6-exo-dig" cyclizations, have been developed to assemble this key structural feature. beilstein-journals.org The development of synthetic routes to these natural products allows for the preparation of analogs to explore their structure-activity relationships.

Table 2: Homotropane Alkaloids Featuring the 9-Azabicyclo[3.3.1]nonane Core
Compound NameNatural SourceReported Biological Relevance
(-)-AdalineCoccinellid beetles (e.g., Adalia bipunctata) beilstein-journals.orgchemrxiv.orgChemical defense alkaloid. beilstein-journals.org
(+)-EuphococcinineCoccinellid beetles beilstein-journals.orgchemrxiv.orgChemical defense alkaloid. beilstein-journals.org
(+)-N-MethyleuphococcinineColorado blue spruce (Picea pungens) beilstein-journals.orgnih.govPossesses biological properties such as nAChR ligand and CNS activity. beilstein-journals.org

The versatility of the 9-azabicyclo[3.3.1]nonane scaffold, exemplified by functionalized derivatives like this compound, makes it a cornerstone in the synthesis of a diverse array of complex and biologically significant natural products and their analogs.

Q & A

Q. What are the established synthetic routes for 9-azabicyclo[3.3.1]nonan-3-one derivatives, and how are they optimized?

  • Methodological Answer : The Mannich reaction is a common route for synthesizing bicyclic azanorbornane derivatives. For example, 9-phenyl-9-azabicyclo[3.3.1]nonan-3-one was synthesized via a Mannich condensation of glutaraldehyde, aniline, and 3-oxopentanedioic acid in aqueous medium, followed by reflux and purification via column chromatography (hexane/EtOAc = 4:1) . Carbene insertion reactions are also employed to generate structural analogues, as seen in the synthesis of 9-thiabicyclo[3.3.1]nonan-3-one derivatives using cycloocta-2,7-dienone and sodium sulfide . Optimization typically involves adjusting stoichiometry, reaction time, and pH (e.g., adjusting to pH 5 with HCl for cyclization) .

Q. How is the conformational analysis of 9-azabicyclo[3.3.1]nonane systems performed?

  • Methodological Answer : Conformational studies rely on techniques like 13C^{13}\text{C} NMR and X-ray crystallography. For instance, 13C^{13}\text{C} NMR data revealed that 9-thia-, 9-aza-, and carbocyclic bicyclo[3.3.1]nonane systems exhibit similar conformational rigidity due to their fused bicyclic frameworks . Synchrotron-based X-ray diffraction (e.g., λ = 0.61992 Å) provides precise bond lengths and angles, as demonstrated for the crystal structure of (1RS,2SR,5SR)-9-benzyl derivatives, confirming chair-like conformations and hydrogen-bonding networks .

Q. What purification and characterization techniques are critical for isolating 9-azabicyclo[3.3.1]nonan-3-one derivatives?

  • Methodological Answer : Purification often involves recrystallization (e.g., ethyl acetate/petroleum ether mixtures for enantiomeric resolution ) or column chromatography with silica gel. Characterization uses melting point analysis, HRMS (e.g., MNa+^+ peaks for molecular confirmation), and 1H^1\text{H}/13C^{13}\text{C} NMR to verify regiochemistry and stereochemistry. For example, aldol adducts of N-benzylnorgranatanone were confirmed via HRMS (deviation < 0.0011 Da) and 1H^1\text{H} NMR coupling constants .

Advanced Research Questions

Q. How can stereochemical challenges in aldol reactions of 9-azabicyclo[3.3.1]nonan-3-one derivatives be resolved?

  • Methodological Answer : Stereoselective aldol reactions require chiral auxiliaries or catalysts. In the synthesis of (1RS,2SR,5SR)-9-benzyl-2-[(1RS)-1-hydroxybenzyl] derivatives, n-butyllithium and diisopropylamine in THF at 195 K promoted deprotonation, followed by benzaldehyde addition. The diastereomeric ratio was controlled via low-temperature kinetics and confirmed by X-ray crystallography, which revealed intermolecular O–H···O hydrogen bonds stabilizing the stereoisomers . Enantiomeric resolution may involve chiral column chromatography or crystallization-induced asymmetric transformation .

Q. What strategies address contradictions in synthetic yields or conformational data across studies?

  • Methodological Answer : Discrepancies in yields (e.g., carbene insertion vs. Mannich reaction outcomes) may arise from solvent polarity, catalyst loading, or steric effects. For example, steric hindrance in 9-tert-butyl derivatives alters nitrogen pyramidality, impacting reactivity . Comparative 13C^{13}\text{C} NMR studies (e.g., C3/C7 chemical shifts in thia/aza analogues) help reconcile conformational data . Researchers should replicate protocols with controlled variables (e.g., temperature, reagent purity) and use DFT calculations to model steric/electronic effects.

Q. How are synchrotron data utilized to resolve complex crystal structures of bicyclic derivatives?

  • Methodological Answer : High-resolution synchrotron data (e.g., λ = 0.61992 Å, 100 K) enable precise determination of bond angles and torsional strains. For (1RS,2SR,5SR)-9-benzyl derivatives, data collected at APS synchrotron (24ID-C beamline) with a MAR315 CCD detector achieved R-factor = 0.040. Multi-scan absorption corrections (SCALEPACK) and SHELX refinement were critical for resolving hydrogen-bonding networks (e.g., O–H···O interactions at 2.76 Å) .

Methodological Considerations

  • Data Analysis : Use software suites like SHELX for crystallographic refinement and Gaussian for DFT-based conformational modeling.
  • Safety : Handle reactive intermediates (e.g., n-BuLi) under inert atmosphere and use PPE (gloves, goggles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.